Molecular Weight and Calculated Lipophilicity (ClogP) Differentiation vs. 5-Alkoxy Analogs
Compared to its 5-methoxy (CAS 21587-39-3) and 5-ethoxy (CAS 58583-72-5) analogs, 1-(5-Isopropoxybenzofuran-2-yl)ethanone exhibits a significantly higher molecular weight (218.25 g/mol) and a calculated increase in lipophilicity (ClogP) due to the larger, more hydrophobic isopropoxy substituent . This quantifiable difference in physicochemical properties is critical for optimizing membrane permeability, plasma protein binding, and oral bioavailability in drug discovery programs .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 218.25 g/mol |
| Comparator Or Baseline | 1-(5-Methoxybenzofuran-2-yl)ethanone: 190.20 g/mol; 1-(5-Ethoxybenzofuran-2-yl)ethanone: 204.22 g/mol |
| Quantified Difference | +28.05 g/mol vs. methoxy; +14.03 g/mol vs. ethoxy |
| Conditions | Calculated from molecular formula C13H14O3 vs. C11H10O3 and C12H12O3 |
Why This Matters
Selection based on target lipophilicity profiles is essential for optimizing compound ADME properties; the isopropoxy analog offers a distinct hydrophobic window not achievable with smaller alkoxy substituents.
